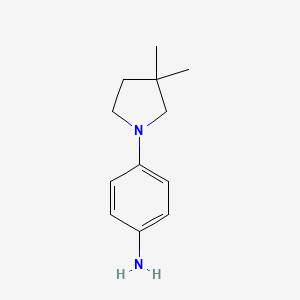
4-(3,3-二甲基吡咯烷-1-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Synthesis of Bioactive Molecules
The pyrrolidine ring found in 4-(3,3-Dimethylpyrrolidin-1-yl)aniline is a common feature in many bioactive molecules. This compound can be used as a building block in the synthesis of various pharmacologically active compounds. Its structure allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Development of Antibacterial Agents
Research indicates that modifications of the pyrrolidine ring, such as those present in 4-(3,3-Dimethylpyrrolidin-1-yl)aniline, can lead to compounds with significant antibacterial activity. The steric factors introduced by substituents on the pyrrolidine ring influence the biological activity, which is crucial for designing new antibacterial drugs .
Enantioselective Synthesis
The stereogenicity of the carbons in the pyrrolidine ring makes 4-(3,3-Dimethylpyrrolidin-1-yl)aniline an important compound for enantioselective synthesis. The spatial orientation of substituents can lead to different biological profiles of drug candidates, which is essential for the binding mode to enantioselective proteins .
安全和危害
This compound is labeled with the signal word “Danger” and is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
属性
IUPAC Name |
4-(3,3-dimethylpyrrolidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(2)7-8-14(9-12)11-5-3-10(13)4-6-11/h3-6H,7-9,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSKTYQGDHGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=CC=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylpyrrolidin-1-yl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)

![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)

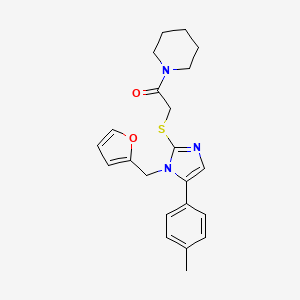
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)
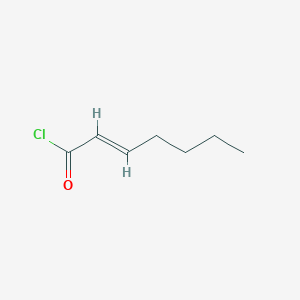
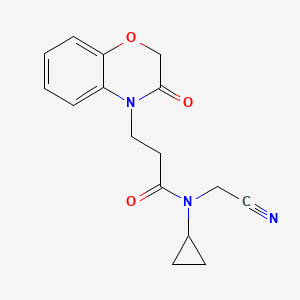
![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)
![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)
![N-(2,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2359761.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359762.png)
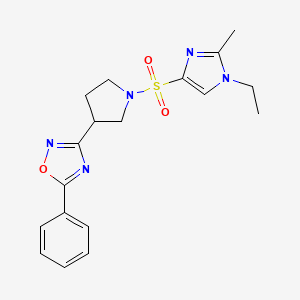
![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2359764.png)